Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate
Description
Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with an imidazo[4,5-b]pyridine core and protected by a tert-butyl carbamate group. Its molecular formula is C₁₅H₂₀N₄O₃ (molecular weight: 304.34 g/mol), with stereochemical variations (e.g., (3S)-configuration) influencing biological activity .
The compound’s synthesis typically involves multi-step reactions, such as cyclization of substituted pyridines with carbamothioyl intermediates followed by deprotection (e.g., using Lawesson’s reagent or acidic conditions) . Its stability under diverse reaction conditions (e.g., heating in acetic acid at 65–80°C) makes it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
tert-butyl 3-imidazo[4,5-b]pyridin-3-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-8-6-11(9-18)19-10-17-12-5-4-7-16-13(12)19/h4-5,7,10-11H,6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFFPQYHQRMTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=NC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized through the condensation of 2,3-diaminopyridine with various carboxylic acid derivatives . The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, often using tert-butyl esters as protecting groups .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, phase transfer catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 288.35 g/mol. It is composed of a tert-butyl group attached to a pyrrolidine ring, which is substituted with an imidazo[4,5-b]pyridine moiety. This compound is notable for its unique arrangement of nitrogen-containing heterocycles. Research indicates that this compound exhibits significant biological activities, particularly as a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4).
Scientific Research Applications
IRAK-4 Inhibition
this compound is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4), making it potentially useful for treating inflammatory diseases and autoimmune disorders.
Interaction Studies
Interaction studies have demonstrated that this compound selectively interacts with IRAK family kinases, particularly IRAK-4. These interactions are crucial for understanding its mechanism of action and potential side effects.
Therapeutic Potential
Studies suggest that this compound may have reduced off-target toxicity compared to other similar compounds, making it a promising candidate for therapeutic use. The compound has demonstrated good metabolic stability, which may enhance its oral bioavailability and therapeutic efficacy.
Structural Similarity
Several compounds share structural similarities with this compound. A comparison highlighting their unique features is shown below.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl 3-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate | Chlorine substitution on imidazole ring | Potential IRAK inhibition | Enhanced selectivity due to chlorine |
| Tert-butyl 3-(3H-imidazo[4,5-D]pyrrolo[2,3-B]pyridin)carboxylic acid | Different heterocyclic structure | Varies based on substituents | Different nitrogen framework |
| Tert-butyl 6-(imidazo[4,5-b]pyridin)nicotinonitrile | Nicotinonitrile moiety addition | Potent against certain kinases | Additional nitrile group |
These compounds illustrate variations in biological activity and selectivity due to differences in their chemical structures. this compound stands out due to its specific targeting of IRAK-4 and favorable metabolic properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles : The imidazo[4,5-b]pyridine system is conserved in most analogs, but substitutions with pyrrolo[2,3-e]pyrazine (e.g., ) introduce additional nitrogen atoms, altering electronic properties and binding affinities.
- Protecting Groups : tert-butyl carbamates are preferred for stability during synthesis, whereas benzyl esters (e.g., ) offer orthogonal deprotection strategies.
- Functional Groups : Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability, while 2-oxo-dihydro modifications () may improve solubility.
Biological Activity
Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate, a compound with the molecular formula C₁₅H₂₀N₄O₂ and a molecular weight of approximately 288.35 g/mol, has garnered significant attention in medicinal chemistry due to its biological activities, particularly as a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4). This compound is characterized by its unique structural features, including a tert-butyl group and an imidazo[4,5-b]pyridine moiety, which contribute to its pharmacological properties.
The primary mechanism of action for this compound involves the selective inhibition of IRAK-4, a key kinase in the signaling pathways associated with inflammation and immune responses. By inhibiting IRAK-4, this compound can potentially modulate inflammatory processes and provide therapeutic benefits in conditions such as autoimmune diseases and chronic inflammatory disorders .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it effectively suppresses the activity of pro-inflammatory cytokines. For instance, the compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like celecoxib in inhibiting COX-2 activity .
Selectivity and Metabolic Stability
One of the notable features of this compound is its selectivity for IRAK-4 over other kinases. Interaction studies suggest that it has reduced off-target toxicity compared to other IRAK inhibitors, which enhances its potential as a therapeutic agent. Furthermore, its favorable metabolic stability suggests improved oral bioavailability, making it a promising candidate for further development in clinical settings .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited IRAK-4 activity in cell-based assays, leading to reduced levels of inflammatory markers in response to stimuli like lipopolysaccharides (LPS) .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the imidazo[4,5-b]pyridine core could enhance biological activity. For example, substituents at specific positions on the pyrrolidine ring were found to influence potency and selectivity against IRAK kinases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl 3-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate | Chlorine substitution on imidazole ring | Potential IRAK inhibition | Enhanced selectivity due to chlorine |
| Tert-butyl 3-(3H-imidazo[4,5-D]pyrrolo[2,3-B]pyridin)carboxylic acid | Different heterocyclic structure | Varies based on substituents | Different nitrogen framework |
| Tert-butyl 6-(imidazo[4,5-b]pyridin)nicotinonitrile | Nicotinonitrile moiety addition | Potent against certain kinases | Additional nitrile group |
This table highlights how structural variations can lead to differences in biological activity and selectivity among similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
